Guanidine, monomethanesulfonate
Overview
Description
Guanidine, monomethanesulfonate is a derivative of guanidine, a compound known for its strong basicity and versatile applications in various fields. Guanidine itself is a simple molecule with significant potential, used in a range of applications from catalysts to biocides . This compound, specifically, is utilized in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of guanidine derivatives, including guanidine, monomethanesulfonate, typically involves the reaction of an amine with an activated guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another approach uses S-methylisothiourea as a guanidylating agent, which has proven to be highly efficient . Industrial production methods often involve large-scale reactions using these principles, optimized for yield and purity.
Chemical Reactions Analysis
Guanidine, monomethanesulfonate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Guanidine derivatives can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: These compounds can undergo nucleophilic substitution reactions, where the guanidine moiety acts as a nucleophile.
Catalytic Reactions: Guanidine and its derivatives are often used as catalysts in organic synthesis, facilitating reactions such as the Michael addition and Mannich reaction.
Common reagents used in these reactions include carbodiimides, cyanamides, and various metal catalysts. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Guanidine, monomethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine, monomethanesulfonate involves its strong basicity and ability to form stable guanidinium cations. These cations can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions . This allows the compound to modulate biological pathways and exert its effects in different applications.
Comparison with Similar Compounds
Guanidine, monomethanesulfonate can be compared with other guanidine derivatives such as:
Acetylguanidine: Obtained by N-acylation of guanidine salts, used in similar applications.
2-Cyanoguanidine (Dicyandiamide): Derived from cyanamide, used in polymer production and as a fertilizer.
Thiourea Derivatives: Used as guanidylating agents in synthesis.
What sets this compound apart is its specific structure and the unique properties it imparts in various reactions and applications.
Properties
IUPAC Name |
guanidine;methanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CH4O3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCFTQKFAADPMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C(=N)(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153756-24-2 | |
Record name | Guanidine, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153756-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, methanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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